Cas no 2770518-96-0 ((9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate)

(9H-Fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a propargyl moiety. Its key advantages include selective reactivity, making it valuable in peptide synthesis and orthogonal protection strategies. The Fmoc group offers robust protection for amines, with cleavability under mild basic conditions, while the propargyl functionality enables further modifications via click chemistry. The compound’s structural design ensures compatibility with solid-phase synthesis, enhancing its utility in constructing complex molecular architectures. Its stability under typical reaction conditions and precise deprotection kinetics make it a reliable choice for advanced organic and medicinal chemistry applications.
(9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate structure
2770518-96-0 structure
Product Name:(9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate
CAS No:2770518-96-0
MF:C22H23NO2
MW:333.42352604866
CID:6219993
PubChem ID:165993728
Update Time:2025-05-20

(9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate
    • EN300-7043849
    • 2770518-96-0
    • Inchi: 1S/C22H23NO2/c1-4-13-23(14-16(2)3)22(24)25-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h1,5-12,16,21H,13-15H2,2-3H3
    • InChI Key: JCGPBGSFDXUOAJ-UHFFFAOYSA-N
    • SMILES: O(C(N(CC#C)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 333.172878976g/mol
  • Monoisotopic Mass: 333.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 29.5Ų

(9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate Pricemore >>

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Additional information on (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate

Introduction to (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 2770518-96-0)

(9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate, CAS No. 2770518-96-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, characterized by its fluorene core and propargyl carbamate functional group, exhibits a range of potential applications that span from drug development to advanced material synthesis.

The molecular structure of this compound features a fluorene backbone, which is a well-known heterocyclic aromatic system with excellent photophysical properties. Fluorene derivatives are widely recognized for their fluorescence characteristics, making them valuable in optoelectronic applications and as probes in biochemical assays. The presence of the methyl group at the 9-position of the fluorene ring enhances its solubility and reactivity, facilitating further functionalization and derivatization.

In addition to the fluorene moiety, the compound incorporates a N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate group. This particular functional group is notable for its ability to participate in various chemical reactions, including condensation, polymerization, and cross-coupling reactions. The propargyl group (-C≡CH) introduces a reactive site that can be utilized for the formation of new chemical bonds, making it particularly useful in synthetic chemistry.

The carbamate linkage in this compound provides stability while also allowing for selective modifications. Carbamates are frequently employed in pharmaceuticals due to their bioactivity and ability to form stable intermediates. The combination of these features makes (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate a versatile building block for the synthesis of more complex molecules.

Recent research in the field of medicinal chemistry has highlighted the potential of fluorene-based compounds as pharmacophores. Studies have demonstrated that fluorene derivatives can exhibit significant biological activity, including antitumor, anti-inflammatory, and antimicrobial properties. The specific arrangement of substituents on the fluorene ring can fine-tune these properties, making it possible to develop targeted therapeutics.

The propargyl carbamate group in (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate also opens up possibilities for further chemical modifications. For instance, the propargyl group can undergo Sonogashira coupling reactions with arynes or other terminal alkynes, allowing for the introduction of diverse aromatic or heteroaromatic structures. This reactivity is particularly valuable in drug discovery, where the ability to rapidly modify molecular frameworks is crucial.

In materials science, this compound has shown promise as a precursor for advanced polymers and organic semiconductors. The fluorene core contributes to electron delocalization, which is essential for charge transport in organic electronic devices. Additionally, the presence of multiple reactive sites allows for the design of polymers with tailored properties, such as high thermal stability or improved mechanical strength.

The synthesis of (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-yn-1-yl)carbamate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps typically include the formation of the fluorene derivative followed by selective functionalization at the propargyl and carbamate positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yields and purity.

The compound's stability under various conditions makes it suitable for both laboratory research and industrial applications. Its compatibility with standard solvents and reagents allows for easy integration into existing synthetic protocols. Furthermore, its well-defined molecular structure facilitates computational studies aimed at understanding its reactivity and potential applications.

As research continues to evolve, new methodologies for synthesizing and modifying (9H-fluoren-9-yl)methyl N-(2-methylpropyl)-N-(prop-2-ylnl)carbamate are being developed. These advancements are driven by the need for more efficient and sustainable synthetic routes, as well as the desire to explore novel applications in pharmaceuticals and materials science. The compound's unique properties position it as a valuable asset in these ongoing efforts.

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